N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
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Overview
Description
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt: is a water-soluble aniline derivative widely used in diagnostic and biochemical tests. It is known for its high solubility and stability, making it an essential reagent in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves the reaction of N-ethyl aniline with 3-chloro-2-hydroxypropyl sulfonic acid sodium salt. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified and crystallized to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used in enzyme assays and as a substrate in biochemical tests. Its high solubility and stability make it suitable for use in aqueous solutions .
Medicine: In medicine, this compound is used in diagnostic tests to detect various biomarkers. It is also used in the development of pharmaceuticals and therapeutic agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the manufacturing of diagnostic kits and reagents .
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt involves its interaction with specific molecular targets and pathways. In enzyme assays, it acts as a substrate that undergoes enzymatic reactions to produce measurable products.
Comparison with Similar Compounds
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine, sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-anisidine, sodium salt
- 3,5-Dimethyl-N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
- 3,5-Dimethoxy-N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt
Uniqueness: N-Ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, sodium salt stands out due to its high solubility and stability in aqueous solutions. These properties make it particularly suitable for use in diagnostic and biochemical tests, where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C11H16NNaO4S |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
sodium;3-(N-ethylanilino)-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C11H17NO4S.Na/c1-2-12(10-6-4-3-5-7-10)8-11(13)9-17(14,15)16;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
YHGXBTQORMEDAM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
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